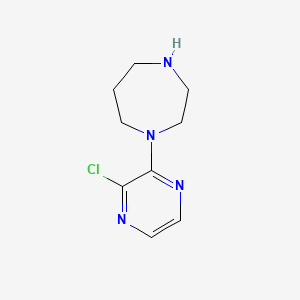

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Overview

Description

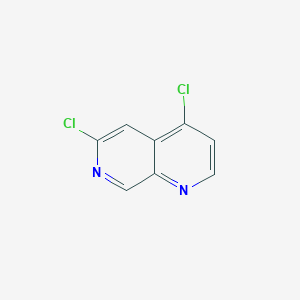

The molecule “1-(3-Chloropyrazin-2-yl)-1,4-diazepane” is a diazepane derivative with a pyrazine ring attached. Pyrazines are aromatic organic compounds with two nitrogen atoms in the six-membered ring, and diazepanes are seven-membered rings with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered diazepane ring and the six-membered pyrazine ring. The pyrazine ring would likely contribute to the aromaticity of the molecule .Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the pyrazine ring and the presence of the nitrogen atoms in the diazepane and pyrazine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro group could increase its polarity, and the nitrogen atoms could participate in hydrogen bonding, influencing its solubility properties .Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines, including compounds like 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, are known for their wide range of biological activities, which has led scientists to actively explore their synthesis, reactions, and biological evaluation for decades. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The importance of 1,4-diazepines in medicinal chemistry is highlighted by their significant biological activities, which could be leveraged for pharmaceutical applications (Rashid et al., 2019).

Biological and Pharmacological Applications

The review of synthetic routes, chemical reactions, and the biological attributes of 1,4-diazepine derivatives, including the chloropyrazinyl diazepanes, concludes their potential utility in pharmaceutical industries due to their diverse biological activities. These activities make such compounds valuable for exploring new therapeutic agents, particularly in areas where current treatments are insufficient (Rashid et al., 2019).

Environmental and Material Science Applications

While the focus on 1-(3-Chloropyrazin-2-yl)-1,4-diazepane specifically in environmental and material sciences is limited, related compounds have been studied for their applications in energetic materials. High-nitrogen azine energetic materials, for example, have been investigated for their potential in improving the performance of propellants, reducing the sensitivity of mixed explosives, and enhancing the efficiency of gas generators. Such studies indicate the broader potential of chloropyrazinyl derivatives in areas beyond pharmaceuticals, including their role in energetic materials and environmental remediation (Yongjin & Shuhong, 2019).

properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNZKYRTYAHGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyrazin-2-yl)-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

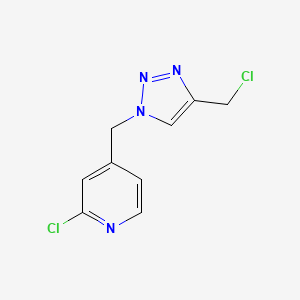

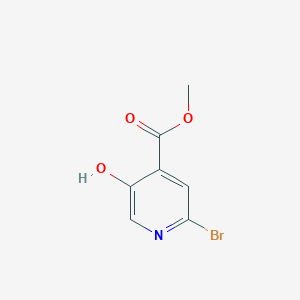

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)